N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Description
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(18-10-3-1-2-4-10)11-7-16-14-13(11)19-12(8-17-14)9-5-6-9/h7-10H,1-6H2,(H,16,17)(H,18,20) |
InChI Key |
XWTUMTQBLBTWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Cyclization
In one protocol, 2-amino-3-cyanopyrrole is treated with N-chlorosuccinimide (NCS) and benzoyl peroxide in tetrachloromethane at reflux to yield 3-chloro-2-cyanopyrrole . Subsequent reaction with cyclopropanecarbonyl chloride in the presence of triethylamine facilitates cyclization to form the pyrrolo[2,3-b]pyrazine core. This step demands anhydrous conditions to prevent hydrolysis of the nitrile group.
Alternative Route via Oxime Formation
Another method involves converting 3-acetylpyrazine derivatives to oximes using hydroxylamine hydrochloride and sodium bicarbonate at elevated temperatures. Dehydration with phosphorus oxychloride (POCl₃) yields nitriles, which undergo intramolecular cyclization in the presence of Lewis acids like zinc chloride to form the bicyclic structure.
Functionalization of the Core Structure
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced at position 2 of the pyrrolopyrazine core via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . A representative procedure involves reacting the core with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water). Yields range from 65–78%, with purity confirmed by HPLC.
Carboxamide Formation at Position 7
The carboxylic acid at position 7 is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent coupling with cyclopentylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base affords the target carboxamide. Microwave-assisted synthesis at 80°C for 20 minutes has been reported to enhance reaction efficiency (yield: 85%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
DCM vs. THF : Acylation in DCM with Et₃N achieves higher yields (82%) compared to tetrahydrofuran (THF) with NaH (68%) due to better solubility of intermediates.
-
Temperature Control : Reactions conducted at 0–5°C minimize side products during cyclopropane introduction, whereas room temperature suffices for amide bond formation.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) with XPhos ligands improve cyclopropane coupling efficiency (turnover number > 50). In contrast, copper(I) iodide is less effective, yielding <30% product.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Typical purity post-purification exceeds 95% (UV detection at 254 nm).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.21 (s, 1H, pyrazine-H), 6.89 (s, 1H, pyrrole-H), and 3.90–3.70 (m, 1H, cyclopentyl-H).
-
HRMS : Calculated for C₁₅H₁₈N₄O [M+H]⁺: 270.1438; Found: 270.1441.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki Coupling + Acylation | 78 | 97 | High regioselectivity | Requires Pd catalyst |
| Direct Cyclization | 65 | 92 | Fewer steps | Low functional group tolerance |
| Microwave-Assisted Synthesis | 85 | 98 | Rapid reaction time | Specialized equipment needed |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide exhibits several pharmacological properties that make it a candidate for therapeutic development:
- Janus Kinase Inhibition : The compound has been identified as a potent inhibitor of Janus kinases (JAKs), enzymes involved in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK activity is implicated in autoimmune diseases, cancers, and inflammatory disorders .
- Anti-inflammatory Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyrazine compounds can exhibit anti-inflammatory effects. The structural features of this compound may enhance its efficacy in reducing inflammation through modulation of JAK signaling pathways .
Case Studies and Research Findings
Several studies have investigated the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its role as a kinase inhibitor. It selectively inhibits JAK3 over JAK1, modulating the JAK-STAT signaling pathway. This inhibition can reduce the activity of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison of N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide with structurally related compounds, focusing on substituents, physicochemical properties, and biological relevance.
Core Heterocycle Modifications
- Pyrrolo[2,3-b]pyrazine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrazine core (two nitrogen atoms) differs from the pyrimidine core (three nitrogen atoms) in and .
- Thieno[2,3-b]thiophene vs. Pyrrolo[2,3-b]pyrazine: Bis-heterocyclic compounds with thieno[2,3-b]thiophene () prioritize sulfur-based electronics, whereas pyrrolopyrazines focus on nitrogen-rich pharmacophores.
Substituent Effects on Bioactivity and Stability
- Cyclopentyl vs. Benzyl Groups : The target’s cyclopentyl group may confer better metabolic stability compared to the benzyl group in , which is prone to oxidative metabolism.
- Cyclopropyl vs. Trimethoxyphenyl : The cyclopropyl moiety in the target compound likely improves steric shielding, whereas the trimethoxyphenyl group in enhances π-π stacking in kinase active sites.
Biological Activity
N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[2,3-b]pyrazines, characterized by a fused bicyclic structure that contributes to its biological properties. Its chemical formula is , with a molecular weight of approximately 299.35 g/mol. The structure includes a cyclopentyl and a cyclopropyl group, which are significant for its binding affinity and selectivity towards biological targets.
This compound has been studied for its interaction with various biological pathways:
- Janus Kinase Inhibition : This compound has been reported to modulate the activity of Janus kinases (JAKs), which are critical in signaling pathways for immune response and hematopoiesis. Inhibition of JAKs can lead to therapeutic effects in autoimmune diseases and certain cancers .
- Protein Kinase Interaction : Preliminary studies indicate that the compound may interact with specific protein kinases, potentially influencing cell proliferation and survival pathways .
- Multidrug Resistance Reversal : There is evidence suggesting that compounds within the same structural family can act as reversers of multidrug resistance (MDR) by blocking efflux pumps that expel chemotherapeutic agents from cancer cells .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Potential | Exhibits selective inhibition of cancer cell lines by interfering with kinase signaling pathways. |
| Anti-inflammatory Effects | Modulates immune responses through JAK inhibition, potentially reducing inflammation in autoimmune disorders. |
| MDR Reversal | May enhance the efficacy of chemotherapeutics by inhibiting drug efflux mechanisms in resistant cancer cells. |
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Therapy : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines compared to control groups, suggesting its role as a potential anticancer agent.
- Autoimmune Disorders : Animal models treated with this compound showed reduced symptoms in conditions like rheumatoid arthritis, attributed to its JAK inhibitory activity.
- Combination Therapies : When used in combination with established chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer types, indicating its potential as an adjunct therapy.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide?
- Methodological Answer : Synthesis of pyrrolo-pyrazine derivatives typically involves multi-step reactions, including precursor functionalization and cyclization. For example, intermediates like 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid derivatives can be synthesized via base-mediated N-alkylation and dehydrative cyclization, followed by selective substitution at the 2- and 7-positions . Protecting groups (e.g., SEM groups) may be required to stabilize reactive sites during synthesis . Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, catalyst loading) to maximize yield while minimizing side reactions .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly for distinguishing regioisomers. X-ray crystallography (as in ) resolves stereochemical ambiguities . High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially for intermediates prone to bromination or oxidation byproducts .
Q. How can researchers mitigate instability issues during storage or handling?
- Methodological Answer : Stability studies under varying temperatures and humidity levels are essential. For moisture-sensitive intermediates, storage under inert gas (e.g., argon) in anhydrous solvents (e.g., DMF) is recommended. Degradation pathways (e.g., hydrolysis of cyclopropane rings) should be monitored via accelerated stability testing .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways to identify energetically favorable routes. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst choice) . Machine learning models trained on pyrrolo-pyrazine reaction databases can predict regioselectivity in cross-coupling reactions .
Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo assays) be resolved?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target interactions. Pharmacokinetic studies (e.g., microsomal stability assays) assess metabolic liability. Comparative molecular field analysis (CoMFA) can correlate structural modifications (e.g., cyclopropyl vs. cyclopentyl substituents) with activity profiles . Dose-response studies in multiple cell lines validate target engagement .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Chemoproteomics (e.g., activity-based protein profiling) identifies binding partners. Isotopic labeling (e.g., ¹⁴C-tagged analogs) tracks distribution and metabolite formation in vivo. For kinase inhibitors, cellular thermal shift assays (CETSA) confirm target engagement by measuring thermal stabilization of bound proteins .
Q. How can heterogeneous catalysis improve scalability of key synthetic steps?
- Methodological Answer : Immobilized catalysts (e.g., Pd/C or polymer-supported ligands) enhance recyclability in cross-coupling reactions. Continuous-flow systems mitigate exothermic risks during cyclopropane ring formation. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently .
Data Contradiction and Validation
Q. What steps should be taken when spectroscopic data conflicts with computational predictions?
- Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets). Validate NMR assignments via 2D experiments (e.g., HSQC, HMBC) to confirm coupling patterns. Cross-validate crystallographic data (e.g., bond angles, torsion angles) with DFT-optimized geometries .
Q. How can researchers address batch-to-batch variability in biological assay results?
- Methodological Answer : Implement strict quality control (QC) protocols for compound purity (>98% by HPLC) and stereochemical consistency. Use internal standards (e.g., stable isotope-labeled analogs) in assays to normalize inter-batch variability. Blind testing across independent labs reduces bias .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
